molecular formula C12H16Cl2N2O B1586931 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone CAS No. 69708-36-7

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone

Cat. No. B1586931
CAS RN: 69708-36-7
M. Wt: 275.17 g/mol
InChI Key: QWIQLKPBFDBNMD-UHFFFAOYSA-N
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Description

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone, also known as ADCEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ADCEB is a ketone derivative that is structurally related to amphetamines and is known to exhibit psychostimulant properties.

Scientific Research Applications

Photocatalytic Degradation in Environmental Applications

  • Photocatalytic Transformation : A study explored the photocatalytic transformation of salbutamol under simulated solar irradiation using titanium dioxide as a photocatalyst. This process involved the investigation of drug decomposition, identification of intermediate compounds, assessment of mineralization, and toxicity evaluation (Sakkas et al., 2007).

Antimicrobial Activities in Medicinal Chemistry

  • Antimicrobial Properties : Research on the synthesis and antimicrobial activity of compounds related to 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone demonstrated their application in pharmaceutical industry and drug research, highlighting their potential in addressing bacterial infections (Wanjari, 2020).

Synthesis of Radiolabelled Analogs in Pharmaceutical Research

  • Radiolabelled Clenbuterol Analogues : A study on the synthesis of radiolabelled clenbuterol analogues, which share a structural similarity with 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone, was conducted. This research is crucial for understanding the pharmacokinetics and metabolic pathways of related compounds (Pegg et al., 1991).

Biocatalysis for Enantioselective Synthesis

  • Chiral Synthesis via Biocatalysis : An investigation using a new Acinetobacter sp. isolate demonstrated the enantioselective synthesis of chiral intermediates related to the compound , emphasizing the importance of biocatalysis in producing enantiomerically pure pharmaceutical intermediates (Miao et al., 2019).

Novel Synthetic Routes in Organic Chemistry

  • Innovative Synthesis Methods : Research into the synthesis and mechanism of formation of various derivatives of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone has led to the development of new methods in organic synthesis, expanding the toolbox available for chemists (Akimova et al., 2004).

Future Directions

: Sigma-Aldrich Product Page : ChemicalBook

properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,16H,6,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIQLKPBFDBNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388487
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone

CAS RN

69708-36-7
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93LQD44UKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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